Trecetilide

Description

Historical Context of Antiarrhythmic Drug Development and Trecetilide's Place in Research

The development of antiarrhythmic drugs has a rich history, beginning with early observations of the effects of natural substances like cinchona bark in the 18th century. nih.gov A more systematic approach emerged in the 20th century, leading to the landmark Vaughan Williams classification system in 1970, which categorized drugs based on their primary mechanism of action on the cardiac action potential. ox.ac.ukwikipedia.org This framework organized agents into four main classes, targeting sodium channels (Class I), beta-adrenergic receptors (Class II), potassium channels (Class III), and calcium channels (Class IV). wikipedia.orgcvpharmacology.com

The late 1980s and early 1990s marked a pivotal shift in antiarrhythmic drug development. The results of the Cardiac Arrhythmia Suppression Trial (CAST) raised significant safety concerns about Class I agents, showing increased mortality in patients with a prior myocardial infarction. ahajournals.org This discovery curtailed the development of potent sodium channel blockers and intensified the focus on Class III agents, which were perceived as potentially safer and more effective for a variety of arrhythmias. nih.govresearchgate.net

It was within this scientific climate that research into new, more selective Class III agents flourished. The goal was to create compounds that could effectively prolong the cardiac action potential and refractory period without the significant adverse effects associated with older, less selective drugs like amiodarone (B1667116). ahajournals.orgnih.gov this compound emerged from this research wave as a promising compound, specifically as a derivative of sematilide, another Class III agent. nih.gov Developed for both oral and intravenous administration, this compound was noted for its good oral bioavailability, a desirable characteristic for chronic arrhythmia management. Its investigation was aimed at treating atrial flutter and fibrillation, common arrhythmias that posed a significant therapeutic challenge.

Rationale for this compound Research and Development in Cardiac Electrophysiology

The rationale for the research and development of novel Class III agents like this compound was multifaceted and driven by the need to overcome the limitations of existing therapies. While drugs like amiodarone and sotalol (B1662669) demonstrated efficacy, their use was complicated by a range of adverse effects and non-cardiac toxicities. nih.gov Amiodarone, for instance, possesses a complex pharmacological profile with effects on multiple ion channels and a propensity for causing thyroid, pulmonary, and liver toxicity. nih.gov

The development of "purer" Class III agents was intended to achieve a more targeted therapeutic effect with an improved safety profile. nih.gov The specific goals of this research included:

Enhanced Selectivity: Creating molecules that selectively block the IKr current without significantly affecting other channels, thereby reducing off-target effects.

Improved Pharmacokinetics: Developing drugs with predictable absorption, distribution, metabolism, and excretion. A key feature highlighted in this compound's development was its good oral bioavailability, making it a more convenient option for long-term patient use compared to agents requiring intravenous administration.

Reduced Proarrhythmic Risk: While all Class III agents carry a risk of proarrhythmia (notably Torsades de Pointes) due to QT interval prolongation, a major goal was to develop compounds where this risk was minimized. nih.gov

Cardiac electrophysiology studies are the primary methodology for evaluating such compounds. These invasive procedures involve placing catheters within the heart to directly measure electrical signals and assess the effects of a drug on various parameters like APD, ERP, and conduction intervals. nih.gov For a research compound like this compound, such studies would have been essential to characterize its precise mechanism of action, confirm its Class III effects, and evaluate its potential efficacy and proarrhythmic risk in a controlled setting before any larger-scale clinical trials.

Structure

3D Structure

Properties

IUPAC Name |

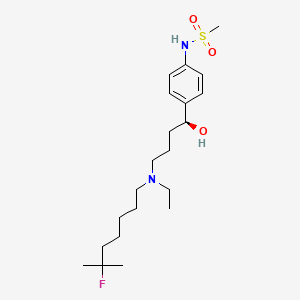

N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQUKWBLAHJOPX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171038 | |

| Record name | Trecetilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180918-68-7 | |

| Record name | Trecetilide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180918687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trecetilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRECETILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R7HJU91EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trecetilide and Analogues

Historical Synthetic Routes to Trecetilide and its Key Intermediates

Early synthetic efforts for this compound faced considerable hurdles, primarily due to the linear nature of the synthetic pathways and the premature introduction of unstable functionalities. acs.org

Early Synthetic Approaches and Methodological Challenges

Initial synthetic routes for this compound followed a linear approach, which inherently presented several methodological challenges. A major issue was the early introduction of the tertiary fluorine group, which is known to be unstable. This instability led to quality control problems in the final product, largely due to impurities generated from elimination and hydrolysis reactions. acs.org Furthermore, the introduction of the chiral aryl alcohol functionality in early methods involved a non-selective reduction step, necessitating a subsequent enzymatic resolution. While the enzymatic resolution itself was highly selective, it required chromatographic separation to remove achiral impurities, adding complexity and cost to the process. acs.org Several intermediates also exhibited poor crystallinity, leading to handling difficulties. Consequently, the this compound hemi-fumarate produced by these original methods often failed to meet developmental purity goals, particularly concerning chiral purity (>96% ee) and achiral purity (>95 wt. %). acs.org

Stereoselective Synthesis of this compound Hemi-Fumarate

The demand for improved purity and scalability led to the development of novel, efficient, and stereoselective synthetic routes for this compound hemi-fumarate. acs.orgacs.orgresearchgate.net A significant advancement was the adoption of a convergent synthetic strategy, which allowed for the assembly of two key intermediates in a late stage of the synthesis. acs.orgacs.org This approach offered substantial advantages in terms of yield and purity compared to previous linear methods. acs.org

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds via an imine intermediate. libretexts.orgwikipedia.org In the context of this compound synthesis, reductive amination strategies played a crucial role in forming key intermediates. One notable aspect of the improved this compound synthesis involved a unique application of ethyl acetate (B1210297) as the solvent for a triacetoxyborohydride (B8407120) reductive amination, which simplified the workup procedure. acs.org Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent in reductive amination, known for its mildness and selectivity, often sparing functional groups susceptible to harsher reduction conditions. wikipedia.orgresearchgate.net The reaction typically involves the nucleophilic addition of an amine to an aldehyde or ketone to form an imine, which is then reduced to the amine. libretexts.org In the synthesis of this compound hemi-fumarate, the iminium intermediate was pre-formed before being transferred into a STAB slurry, typically at 0-4 °C, to yield the desired amine. researchgate.net

The late-stage installation of the labile tertiary fluoroalkyl functionality was a critical improvement in the this compound synthesis, addressing the quality issues encountered with earlier methods. acs.org A novel and efficient method for synthesizing tertiary fluorides involves the acid-mediated deoxyfluorination of tertiary alcohols. This approach utilizes a combination of methanesulfonic acid (MsOH) and potassium bifluoride (KHF₂) under metal-free conditions. organic-chemistry.org The reaction proceeds efficiently at 0 °C, typically for 1 hour, yielding tertiary fluorides with high efficiency (average yield: 85% across 23 examples) and minimizing elimination byproducts. organic-chemistry.org The mechanism is proposed to involve the dehydration of the alcohol to form a carbocation, followed by a nucleophilic attack by fluoride, proceeding via an SN1-type pathway. organic-chemistry.org This method is selective for tertiary alcohols and tolerates various functional groups, including nitriles, esters, and ethers. organic-chemistry.org Its successful application in synthesizing intermediates for pharmaceuticals like this compound highlights its practicality, scalability, and versatility for incorporating fluorine into organic molecules. organic-chemistry.org

Comparison of Linear vs. Convergent Synthesis Yields

| Synthesis Type | Number of Steps | Individual Step Yield | Overall Yield (Example) |

| Linear | 3 | 50% | 12.5% (0.5 * 0.5 * 0.5) |

| Convergent | 2 (A->B, C->D, then B+D->E) | 50% | 25% (0.5 * 0.5) |

Note: Example assumes 50% yield per step for illustrative purposes. wikipedia.org

For this compound hemi-fumarate, the adoption of a convergent route was pivotal. acs.orgacs.org This strategy involved synthesizing two key intermediates independently and then combining them in the final steps to form the complete molecule. acs.org The primary advantages of this approach include:

Enhanced Purity: The late-stage assembly of intermediates, particularly the introduction of the labile tertiary fluoroalkyl group, allowed for better control over impurity formation, resulting in a cleaner final product. acs.org

Simplified Purification: The new route for this compound utilized a pH-controlled extractive procedure to remove many achiral impurities from the free base without the need for chromatography, simplifying the workup. acs.org

Increased Efficiency and Flexibility: Convergent synthesis allows for greater efficiency and flexibility in the synthesis process, as different components can be synthesized independently and optimized before coupling. fiveable.me This modularity also facilitates easier modifications to specific segments of the molecule without disrupting the entire synthetic process. fiveable.me

Advanced Synthetic Techniques Applied to this compound Analogues

While the provided information focuses heavily on this compound itself, advanced synthetic techniques broadly encompass methodologies that enhance efficiency, selectivity, and sustainability in organic synthesis. These techniques are often applied to the synthesis of complex molecules, including drug candidates and their analogues. cardiff.ac.ukku.dkku.dk

Key advanced synthetic techniques relevant to the development of this compound analogues would likely include:

Asymmetric Synthesis: Given the importance of stereoselectivity in this compound, asymmetric synthesis methods, such as chiral catalysis, chiral auxiliaries, and enzymatic resolution, would be crucial for creating enantiopure analogues. numberanalytics.comscribd.combiotechjournal.in These methods aim to induce chirality in a molecule with high enantioselectivity, leading to a specific three-dimensional arrangement of atoms. numberanalytics.com

Transition Metal Catalysis: The use of transition metal catalysts in organic synthesis, with an emphasis on stereoselective transformations, is a cornerstone of advanced synthetic strategies. cardiff.ac.uk

Flow Chemistry: While not explicitly mentioned for this compound analogues, flow chemistry offers advantages such as improved safety, enhanced efficiency, and better control over reaction conditions, which can be beneficial for scaling up syntheses of complex molecules. numberanalytics.com

Retrosynthetic Analysis: This analytical approach is fundamental to designing efficient synthetic routes for complex target molecules, allowing chemists to work backward from the desired product to identify suitable starting materials and reactions. cardiff.ac.uk

Late-Stage Functionalization: Similar to the late-stage fluorination in this compound synthesis, advanced techniques often involve introducing complex functionalities at later stages to avoid issues with stability and compatibility throughout the synthesis.

Asymmetric Synthesis Utilizing Chiral Ligands and Auxiliaries

Asymmetric synthesis plays a pivotal role in the production of this compound hemi-fumarate, with various approaches employed to achieve the desired stereochemistry. The application of stoichiometric chiral ligands, such as B-chlorodiisopinocampheylborane, has been demonstrated in large-scale processes for the synthesis of this compound hemi-fumarate nih.gov. These ligands direct the stereochemical outcome of reactions, leading to the formation of specific enantiomers.

Chiral auxiliary-based reactions are another significant strategy in asymmetric synthesis, offering well-understood mechanisms and broad substrate scope nih.gov. These auxiliaries, which can include derivatives like Evans's oxazolidinones, are temporarily incorporated into the substrate's structure to control the stereochemistry at newly formed stereogenic centers nih.govwikipedia.org. A key advantage of this method is the typically high levels of diastereocontrol achieved, allowing for the separation of diastereomers through conventional methods like chromatography or crystallization wikipedia.org. The auxiliary can often be recovered and recycled, enhancing the efficiency of the process wikipedia.org. Chiral reagents are also utilized in stoichiometric quantities to direct the stereochemistry during the reaction wikipedia.org.

Furthermore, intermediates for pharmaceuticals like this compound can be synthesized through acid-mediated deoxyfluorination of tertiary alcohols wikipedia.org. This method, which employs readily available and inexpensive reagents such as methanesulfonic acid and potassium bifluoride, proceeds under metal-free conditions wikipedia.org. It is selective for tertiary alcohols and tolerates a variety of functional groups, including nitriles, esters, and ethers, while preserving sensitive groups like alkenes wikipedia.org. The reaction mechanism involves the dehydration of the alcohol to form a carbocation, followed by a nucleophilic attack by fluoride, proceeding via an SN1-type pathway wikipedia.org.

Development of Eco-Friendly and Scalable Processes for Industrial Application

The evolution of synthetic methodologies for compounds like this compound also considers the development of eco-friendly and scalable processes suitable for industrial application. While specific detailed eco-friendly aspects for this compound's industrial synthesis are not extensively documented in the provided information, the general principles applied in pharmaceutical manufacturing are relevant. The pursuit of a novel synthetic route for this compound hemi-fumarate, which offered significant yield and purity advantages, implicitly points towards a more efficient and potentially scalable process, even though solvent volume and cycle time optimization were not fully completed due due to project termination wikipedia.orgfishersci.beuni.lu.

In the broader context of industrial organic synthesis, the focus on eco-friendly and scalable processes aims to minimize environmental impact and enhance economic viability drugs.comepa.gov. This includes reducing the reliance on hazardous reagents, minimizing waste generation, and decreasing energy consumption uni.lumpg.deuni.lu. The adoption of green solvents, for instance, is increasingly prevalent in industrial processes, including drug synthesis, to replace volatile organic compounds and reduce the environmental footprint epa.gov. Scalable synthesis processes are designed to reduce production costs and facilitate large-scale manufacturing, often by integrating sustainable practices into existing production chains drugs.com.

Optimization of Synthetic Pathways and Process Chemistry for Enhanced Yield and Purity

Optimization of synthetic pathways and process chemistry is crucial for enhancing the yield and purity of pharmaceutical compounds like this compound. A notable advancement in the synthesis of this compound hemi-fumarate involved the development of a convergent approach wikipedia.orgfishersci.beuni.lu. This strategy involves assembling two key intermediates in the final step to form the target molecule wikipedia.orgfishersci.beuni.lu. This new convergent route demonstrated significant improvements in both yield and purity compared to previous synthetic methods wikipedia.orgfishersci.beuni.lu. The isolation of the final this compound hemi-fumarate molecule is achieved through pH-controlled extraction wikipedia.orgfishersci.beuni.lu.

Process optimization in the pharmaceutical and fine chemical industries frequently employs statistical methods such as Design of Experiments (DoE) fishersci.at. DoE is used to build models that describe the output of a chemical reaction, such as yield and purity, based on experimental inputs like temperature or reaction time fishersci.at. This systematic approach allows for efficient parameter screening and optimization, leading to improved process outcomes fishersci.at.

Molecular and Cellular Electrophysiology of Trecetilide

Electrophysiological Effects in In Vitro Cardiac Models

Analysis in Cardiac Tissue Slice Models and Myocardial Tissue Electrophysiology

Cardiac tissue slices serve as valuable ex vivo models for studying cardiac electrophysiology, bridging the gap between isolated cell studies and whole-organ preparations nih.govconductscience.comfrontiersin.org. These slices maintain the heterogeneous structure and multicellularity of the myocardium, allowing for the characterization of action potential properties and responses to pharmacological agents nih.govfrontiersin.orgnih.gov. Studies utilizing cardiac tissue slices have shown that they preserve essential action potential (AP) properties and can be used to observe functional parameters like transmembrane potential and calcium transients nih.gov. The preparation and handling of these slices, including critical recovery periods after slicing, are crucial for obtaining reproducible electrophysiological data nih.gov.

Myocardial tissue electrophysiology, the study of electrical properties within the heart muscle, is fundamental to understanding cardiac function and arrhythmias imrpress.comwikipedia.orgnih.gov. It involves measuring voltage changes or electric currents from single ion channels to the entire organ wikipedia.org. Trecetilide's effects on myocardial tissue electrophysiology are primarily observed through its interaction with key ion channels, which in turn influences the propagation of electrical impulses throughout the heart scispace.com.

Modulation of Action Potential Duration (APD) and Refractoriness in Cardiac Cells and Tissues

This compound has been shown to modulate the Action Potential Duration (APD) and refractoriness in cardiac cells and tissues scispace.comgoogleapis.comresearchgate.netgoogleapis.commolaid.com. APD is a critical parameter reflecting the duration of depolarization and repolarization of ventricular myocytes, and its modulation is a common target for antiarrhythmic drugs researchgate.netnih.gov. This compound's interaction with IKr and INa channels contributes to its ability to prolong the action potential scispace.comgoogleapis.comgoogleapis.com.

Prolongation of cardiac refractoriness is a key antiarrhythmic effect, as it can reduce the likelihood of reentrant excitation by decreasing the dispersion of refractoriness nih.gov. This compound has been observed to increase the refractoriness of cardiac tissue at both slow and fast pacing rates researchgate.netmolaid.com. This effect is crucial for preventing and terminating arrhythmias.

Alterations in Conduction Velocity and Propagation Patterns in Myocardial Tissue

Conduction velocity (CV) is a critical electrophysiological characteristic of the myocardium, representing the speed at which electrical pulses propagate through cardiac tissue imrpress.comnih.govnih.gov. Alterations in CV can predispose the heart to reentrant circuits and arrhythmias imrpress.com. While specific detailed research findings on this compound's direct impact on conduction velocity and propagation patterns are not extensively detailed in the provided snippets, its role as an IKr and INa blocker suggests potential influence. For instance, some antiarrhythmic drugs that prolong action potentials can also cause proarrhythmic effects related to conduction slowing nih.gov. Generally, reduced conduction velocity due to impaired cell-scale excitability (e.g., sodium current loss-of-function) is associated with less robust conduction nih.gov. The coordinated contraction of myocytes is orchestrated by spatial waves in the electric potential difference, and computational models are used to understand this propagation umich.edu.

Computational Modeling of this compound's Electrophysiological Impact

Computational modeling plays a significant role in understanding the complex electrophysiological impact of drugs like this compound on the heart frontiersin.orgnih.govnih.govnumberanalytics.com. These models allow for the simulation of electrical behavior at various scales, from single cells to whole organs, providing insights into arrhythmia mechanisms and drug effects nih.govnumberanalytics.comnih.gov.

Single-cell models of atrial electrophysiology have greatly advanced the understanding of cellular arrhythmia mechanisms and potential pharmacotherapeutic targets frontiersin.org. The development and validation of single-cell electrophysiological models incorporating this compound's effects would involve parameterizing these models with data on this compound's specific ion channel blocking properties (IKr, INa) scispace.comelifesciences.org. These models can then simulate the changes in action potential morphology, duration, and excitability induced by this compound at a cellular level elifesciences.orgnih.gov. For example, studies have used in vitro measurements of sodium channel activation and inactivation parameters to parameterize mathematical human atrial cell models, which then accurately replicate action potential data from human atrial trabeculae nih.gov.

Beyond single-cell effects, computational models are crucial for simulating tissue-level electrical propagation and re-entry dynamics nih.govresearchgate.netnih.govnih.govarxiv.org. These models can integrate the cellular-level effects of this compound to predict its impact on the macroscopic electrical activity of cardiac tissue. For instance, models can simulate how this compound's modulation of APD and refractoriness affects the speed and patterns of electrical wavefronts and the susceptibility to re-entrant arrhythmias imrpress.comnih.govmetu.edu.trnih.gov. Such simulations can help in understanding how this compound might prevent or facilitate re-entry, a common mechanism for sustained arrhythmias nih.govnih.gov. The bidomain equations are often used for modeling tissue-level cardiac electrophysiology, allowing for the simulation of excitation and propagation of electrical activity in idealized or realistic tissues nih.govnih.gov.

Table 1: Electrophysiological Effects of this compound

| Electrophysiological Parameter | Observed Effect of this compound | Relevant Mechanism(s) |

| Action Potential Duration (APD) | Prolongation scispace.comgoogleapis.comgoogleapis.com | IKr and INa blockade scispace.com |

| Refractoriness | Increased researchgate.netmolaid.com | Action potential prolongation nih.gov |

| Conduction Velocity | (Potential Alterations) | Implied by INa blockade nih.govnih.gov |

Preclinical Pharmacological Investigations of Trecetilide

Investigation of Metabolic Stability and Pharmacokinetic Properties in Preclinical Species

The assessment of metabolic stability and pharmacokinetic (PK) properties in preclinical species is a critical phase in drug development, providing essential insights into how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism uni.lu, qps.com. These studies are crucial for predicting a compound's in vivo behavior, informing efficacy, and guiding subsequent development stages uni.lu, wuxiapptec.com, cn-bio.com.

Metabolic StabilityMetabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes, primarily in the livernih.gov,europa.eu,researchgate.net. In vitro assays, often utilizing liver microsomes or hepatocytes from various species, are commonly employed to determine parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint)nih.gov,wuxiapptec.com,nih.gov. These parameters help predict the rate at which a compound is metabolized and eliminated from the bodynih.gov,wuxiapptec.com.

For Trecetilide, preclinical investigations have indicated favorable metabolic stability. Specifically, this compound fumarate (B1241708) (a salt form of this compound) was reported to exhibit excellent metabolic stability in the rabbit model. This finding suggests that the compound is not rapidly broken down by metabolic enzymes in this species, which is a desirable characteristic for maintaining adequate systemic exposure researchgate.net. However, detailed quantitative data, such as specific half-life values or intrinsic clearance rates in various preclinical species (e.g., rat, dog, monkey, mouse), are not widely available in the readily accessible scientific literature.

Pharmacokinetic PropertiesPharmacokinetic studies in preclinical species characterize the absorption, distribution, and elimination of a drug within the bodyuni.lu,bioivt.com. Key parameters typically assessed include plasma clearance (CLp), volume of distribution at steady state (Vdss), oral bioavailability (F), and half-life (t1/2)frontiersin.org,nih.gov. These in vivo studies are vital for understanding drug exposure, dose requirements, and the overall disposition of the drug candidatewuxiapptec.com,bioivt.com.

While the importance of comprehensive preclinical pharmacokinetic profiling is well-established for drug candidates uni.lu, europa.eu, nih.gov, qps.com, specific detailed pharmacokinetic data for this compound in various preclinical species were not found in the general scientific literature. Such data would typically include:

Clearance (CL): The rate at which the active drug is removed from the body.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

The absence of these specific quantitative data points for this compound in public domain literature limits a detailed discussion of its full preclinical pharmacokinetic profile beyond its noted metabolic stability.

Data Tables

Structure Activity Relationship Sar Studies of Trecetilide Analogues

Rational Design and Synthesis of Trecetilide Analogues for SAR Profiling

Rational design in drug discovery involves using a theoretical model to guide the synthesis of new compounds, rather than relying on random synthesis who.intnih.gov. This approach allows for targeted modifications to a lead compound, like this compound, to explore how specific structural changes impact its biological activity. The synthesis of this compound analogues is undertaken to systematically vary parts of the molecule and then profile their activities, thereby establishing SAR.

This compound is a congener of ibutilide, and its development has involved understanding its mechanism of action, which includes blocking potassium channel receptors and potentially prolonging repolarization through other mechanisms scribd.comwordpress.com. Studies on compounds with similar antiarrhythmic activity, such as benzyl (B1604629) ether derivatives as S1P1 receptor modulators, have involved synthesis and SAR studies where substituents on a central benzene (B151609) ring were found to influence agonistic activities researchgate.net. While specific detailed synthetic schemes for this compound analogues were not extensively detailed in the search results, the general principle involves modifying key functional groups or structural motifs to probe their contribution to activity and selectivity. For instance, the synthesis of this compound hemi-fumarate highlights challenges like racemization under acidic conditions, which are critical considerations in the synthesis of analogues for SAR studies core.ac.uk. The rational design process aims to predict the effects of these modifications before synthesis, leading to a more efficient discovery process nih.govcore.ac.ukrsc.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical relationships between the chemical structure and biological activity creative-proteomics.com. This approach quantifies the impact of structural features on activity, enabling the prediction of activity for un-synthesized compounds.

Correlation of Physicochemical Descriptors with Biological Activity

QSAR models typically correlate various physicochemical descriptors of molecules with their observed biological activities. These descriptors can include parameters such as lipophilicity (logP), electronic properties, and steric bulk creative-proteomics.comresearchgate.net. For this compound derivatives, such correlations would aim to identify which specific physicochemical characteristics are most influential in determining their potency and selectivity as antiarrhythmic agents. For instance, the logP value, a measure of lipophilicity, is a common descriptor used in QSAR to understand a molecule's solubility characteristics and its ability to cross biological membranes researchgate.net. While specific data tables for this compound QSAR were not found, the general application of QSAR involves collecting biological activity data for a series of analogues and then using statistical methods to find correlations with computed or measured physicochemical properties creative-proteomics.comuni-halle.de.

Application of 3D-QSAR Approaches (CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend traditional QSAR by incorporating the three-dimensional structural features and their spatial relationships with biological targets googleapis.com. These methods generate 3D grids around the molecules and calculate steric and electrostatic fields (CoMFA) or other similarity indices (CoMSIA) at each grid point. These fields are then correlated with biological activity.

The application of CoMFA and CoMSIA to this compound derivatives would involve:

Molecular Alignment: Aligning the this compound analogues in a consistent manner, which is crucial for accurate field calculations.

Field Calculation: Computing steric and electrostatic fields (for CoMFA) or hydrogen bond donor/acceptor, hydrophobic, and electrostatic fields (for CoMSIA) around the aligned molecules.

Statistical Correlation: Using partial least squares (PLS) regression to correlate these 3D fields with the observed biological activities.

These 3D-QSAR models can provide contour maps that visually represent regions in space where specific physicochemical properties (e.g., bulky groups, positive charges) are favorable or unfavorable for activity, guiding the design of new, more potent analogues googleapis.com.

Computational Chemistry Approaches in this compound SAR

Computational chemistry plays a significant role in modern drug discovery by providing insights into molecular interactions and dynamics, complementing experimental SAR studies researchgate.netnih.gov.

Molecular Docking and Prediction of Ligand-Protein Interactions at Target Sites

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein researchgate.net. For this compound, which is known to block potassium channels, molecular docking simulations would be used to:

Predict Binding Poses: Determine the most probable ways this compound and its analogues bind within the active site of the target potassium channel.

Identify Key Interactions: Pinpoint specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. These interactions are critical for stabilizing the ligand-protein complex researchgate.net.

By analyzing the predicted binding poses and interactions, researchers can gain insights into why certain this compound analogues are more potent or selective than others, guiding further structural modifications researchgate.netnih.gov.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the motions of atoms and molecules over time nih.gov. Unlike static docking, MD simulations allow for the study of the flexibility of both the ligand and the protein, providing a more realistic representation of the binding process. For this compound, MD simulations would be valuable for:

Elucidating Binding Mechanisms: Observing how this compound approaches and binds to the potassium channel, including any induced fit mechanisms where the protein or ligand changes conformation upon binding nih.gov.

Conformational Dynamics: Analyzing the flexibility and stability of the this compound-channel complex, identifying stable binding modes, and understanding the dynamic behavior of the ligand within the binding pocket plos.orgplos.orgpeerj.com.

Binding Free Energy Calculations: MD simulations can be coupled with methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area) or MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the binding free energy, providing a quantitative measure of the strength of the ligand-protein interaction plos.orgpeerj.com.

These insights from MD simulations are crucial for understanding the molecular basis of this compound's activity and for rationally designing analogues with improved binding characteristics and pharmacological profiles nih.govnih.gov.

Application of Artificial Intelligence and Machine Learning in Accelerating SAR Studies

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming the landscape of drug discovery, including the acceleration of Structure-Activity Relationship (SAR) studies cas.orgnih.govfrontiersin.orgmdpi.comnih.gov. These computational approaches address inefficiencies in traditional drug discovery methods, which often involve high costs, lengthy timelines, and low success rates nih.govnih.gov.

Key Applications of AI and ML in Accelerating SAR Studies:

Enhanced Quantitative Structure-Activity Relationship (QSAR) Models: AI significantly enhances QSAR methods, leading to more accurate and predictive models nih.govmdpi.com. ML algorithms such as random forests, support vector machines (SVMs), and neural networks learn from extensive databases of molecular structures and their corresponding activities nih.gov. For instance, random forests are effective for datasets with irrelevant features, while neural networks can model complex, non-linear relationships between molecular descriptors and biological activity nih.gov.

Prediction of Molecular Properties: AI models can predict various molecular properties crucial for SAR, including solubility, bioactivity on specific enzymes, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties cas.orgnih.gov. By analyzing molecular structures and biological pathways, AI can identify compounds more likely to exhibit desired efficacy or potential adverse effects, thereby reducing time-consuming and costly experimental predictions nih.govnih.gov.

Accelerated Design-Synthesize-Test-Analyze (DSTA) Cycle: AI and ML platforms are theorized to enable a much faster DSTA cycle compared to conventional methods cas.org. They can suggest compounds for prioritization based on identified trends, acting as a supportive tool for scientists cas.org. The goal is to significantly reduce the number of compounds that need to be synthesized and tested to identify promising drug candidates cas.org.

Virtual Screening and De Novo Drug Design: AI facilitates virtual screening by rapidly sifting through vast chemical libraries to identify potential hits nih.govfrontiersin.org. Furthermore, generative models like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) aid in de novo drug design by creating novel drug-like compounds with optimized properties for specific biological targets nih.gov.

Data Analysis and Pattern Recognition: ML models are adept at identifying hidden patterns and consensual relationships within large datasets that might not be apparent through traditional techniques frontiersin.org. This allows for a more comprehensive understanding of the intricate interactions between drugs and biological systems frontiersin.org.

Data Quality and Model Performance: A critical factor for the success of AI and ML applications in SAR is the quality and diversity of the input data cas.orgnih.gov. The predictive power and reliability of an AI/ML model are directly limited by the quality and range of the dataset used for training cas.orgnih.gov. Challenges remain, including the need for high-quality datasets, model interpretability, and addressing potential biases in training data nih.govnih.gov.

Q & A

Q. What experimental strategies resolve contradictions in this compound’s efficacy across different arrhythmia models?

- Methodological Approach : Perform meta-analyses of existing data to identify confounding variables (e.g., species-specific ion channel isoforms, dosing protocols). Use contradiction analysis frameworks (e.g., TRIZ principles) to isolate methodological inconsistencies (e.g., differences in action potential duration measurement techniques) .

- Follow-up Experiments : Design cross-species comparative studies with standardized protocols. Apply multivariate regression to quantify the influence of variables like heart rate and electrolyte concentrations .

Q. How can researchers design a robust dose-response study for this compound that accounts for its narrow therapeutic index?

- Methodological Approach : Utilize factorial design to test multiple doses and administration routes. Incorporate safety pharmacology endpoints (e.g., QT interval prolongation) alongside efficacy metrics. Apply Hill equation modeling to estimate EC₅₀/IC₅₀ values and therapeutic windows .

- Data Analysis : Use Bayesian hierarchical models to account for inter-subject variability in in vivo models. Validate findings with sensitivity analyses .

Q. What methodologies best elucidate this compound’s off-target effects in heterogeneous cellular environments?

- Methodological Approach : Combine transcriptomic profiling (e.g., RNA-seq) with functional assays to identify unintended interactions (e.g., calcium channel modulation). Use computational docking simulations to predict off-target binding sites .

- Validation : Confirm findings using CRISPR-edited cell lines to knockout suspected off-target channels .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s electrophysiological data across experimental replicates?

- Methodological Approach : Apply mixed-effects models to distinguish between technical noise and biological variability. Use Bland-Altman plots to assess measurement agreement across replicates .

- Quality Control : Implement standardized calibration protocols for electrophysiology equipment (e.g., voltage-clamp amplifiers) and blinded data analysis to reduce bias .

Q. What statistical frameworks are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

- Methodological Approach : Use survival analysis (e.g., Kaplan-Meier curves) for arrhythmia recurrence rates. Pair with Cox proportional hazards models to adjust for covariates like age and comorbidities .

- Temporal Data : Apply Fourier transforms or wavelet analysis to assess cyclical variations in cardiac rhythm post-administration .

Ethical and Feasibility Considerations

Q. How can researchers ethically justify animal studies for this compound given its known proarrhythmic risks?

- Methodological Approach : Adhere to ARRIVE guidelines for preclinical trials. Conduct power analyses to minimize sample sizes and use non-invasive monitoring (e.g., telemetry) to reduce distress .

- Alternatives : Prioritize in silico models (e.g., computational cardiac electrophysiology platforms) for preliminary risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.